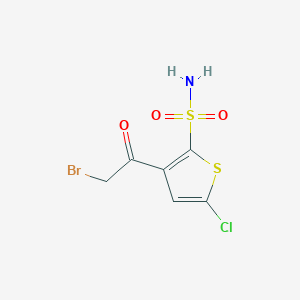

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

描述

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS: 160982-11-6) is a halogenated thiophene sulfonamide derivative with the molecular formula C₆H₅BrClNO₃S₂ and a molecular weight of 318.6 g/mol . It is characterized by a thiophene ring substituted with a sulfonamide group at position 2, a bromoacetyl group at position 3, and a chlorine atom at position 3. This compound is a pale yellow to off-white crystalline powder with a melting point of 177–181°C, a boiling point of 492.2°C, and a density of 1.936 g/cm³ . Its high purity (≥99%) and stability under controlled storage conditions (2–8°C, inert atmosphere) make it suitable for pharmaceutical synthesis .

The compound is a key intermediate in the production of brinzolamide (CAS: 138890-62-7), a carbonic anhydrase inhibitor used to treat glaucoma .

属性

IUPAC Name |

3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO3S2/c7-2-4(10)3-1-5(8)13-6(3)14(9,11)12/h1H,2H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZESFFKYLOCAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)CBr)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430974 | |

| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160982-11-6 | |

| Record name | 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenesulfonamide, 3-(2-bromoacetyl)-5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination Using Liquid Bromine and Trimethylborate

The most widely reported method involves brominating 3-acetyl-5-chloro-2-thiophenesulfonamide with liquid bromine in the presence of trimethylborate. As detailed in WO2010103550A2, the reaction is conducted in methanol at 0–10°C, followed by gradual warming to 25–30°C. This protocol achieves a 95.5% yield, with the trimethylborate acting as a Lewis acid to stabilize the bromonium ion intermediate. Critical parameters include:

-

Solvent system : Methanol ensures solubility of both the substrate and bromine.

-

Temperature control : Maintaining temperatures below 10°C during bromine addition minimizes side reactions such as dibromination.

-

Workup : Quenching with aqueous sodium hydrogen sulfite removes excess bromine, followed by sulfuric acid-mediated crystallization to isolate the product.

| Parameter | Detail |

|---|---|

| Substrate | 3-acetyl-5-chloro-2-thiophenesulfonamide (100 g) |

| Brominating agent | Liquid bromine (32.30 mL) |

| Solvent | Methanol (800 mL) |

| Additive | Trimethylborate (125 mL) |

| Reaction temperature | 0–10°C → 25–30°C |

| Yield | 127.0 g (95.5%) |

Dibromo Dimethylhydantoin (DBDMH) as a Brominating Agent

DBDMH offers a safer alternative to liquid bromine, particularly in large-scale syntheses. In ethyl acetate solvent, DBDMH reacts with 3-acetyl-5-chloro-2-thiophenesulfonamide under sulfuric acid catalysis at 0–5°C. This method yields 94% product with reduced handling risks. Key advantages include:

-

Controlled reactivity : DBDMH’s solid form allows gradual bromine release, enhancing selectivity.

-

Solvent compatibility : Ethyl acetate minimizes ester hydrolysis side reactions.

| Parameter | Detail |

|---|---|

| Substrate | 3-acetyl-5-chloro-2-thiophenesulfonamide (100 g) |

| Brominating agent | DBDMH (70.44 g) |

| Solvent | Ethyl acetate (5 L) |

| Catalyst | Concentrated sulfuric acid (100 mL) |

| Reaction temperature | 0–5°C → 20–25°C |

| Yield | 125.0 g (94.0%) |

Comparative Analysis of Bromination Methods

The choice of brominating agent significantly impacts efficiency and safety:

| Agent | Yield | Safety Profile | Scalability |

|---|---|---|---|

| Liquid bromine | 95.5% | Corrosive, toxic fumes | Requires strict containment |

| DBDMH | 94.0% | Solid, less volatile | Suitable for bulk production |

| N-Bromosuccinimide (NBS) | 88–90%* | Moderate reactivity | Limited to small scale |

*Reported in analogous thiophene brominations.

Biotransformation Approaches

Microbial Reduction Using Penicillium Species

WO2015071861A2 discloses a stereoselective biotransformation method for synthesizing enantiomerically pure intermediates. Penicillium cultures are incubated with 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide at 15–35°C and pH 3–8, achieving enantiomeric excess (ee) >98% for the (4S,6S) isomer. Key parameters include:

-

Substrate concentration : 0.1–80 g/L, with optimal conversion at 20 g/L.

-

Nutrient composition : Corn steep powder and glucose enhance microbial activity.

-

Incubation time : 24–72 hours, depending on strain vitality.

Advantages :

-

Stereoselectivity : Avoids racemization common in chemical methods.

-

Eco-friendliness : Reduces hazardous waste generation.

Reaction Mechanisms and Intermediate Characterization

Bromination Mechanism

The acetyl group undergoes electrophilic substitution, where bromine (Br⁺) attacks the carbonyl oxygen, forming a bromo-enol intermediate. Trimethylborate stabilizes the transition state via coordination, as shown:

Analytical Validation

Industrial-Scale Optimization Strategies

化学反应分析

Types of Reactions

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group is susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.

Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the ring.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., dimethylformamide) under mild heating conditions.

Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., iron(III) chloride).

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of azido or amino derivatives.

Electrophilic Substitution: Formation of halogenated or nitrated thiophene derivatives.

Reduction: Formation of alcohols or amines.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

The compound is primarily recognized for its role as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections. Studies have demonstrated its effectiveness against resistant strains of bacteria, including New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties .

Enzyme Inhibition

Research indicates that 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide interacts with prostaglandin G/H synthase 1, affecting its activity and potentially leading to cytotoxic effects. This interaction suggests that the compound could be further explored for therapeutic applications in conditions where modulation of prostaglandin synthesis is beneficial.

Materials Science

Organic Semiconductors

Due to its unique electronic properties, this compound is employed in the development of advanced materials such as organic semiconductors and conductive polymers. Its thiophene structure allows for effective charge transport, making it suitable for applications in organic electronic devices.

Conductive Polymers

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds that exhibit potential biological activities. Its incorporation into polymer matrices can enhance the conductivity and overall performance of electronic materials.

Biological Studies

Biochemical Assays

In biological research, this compound is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions. This application is crucial for understanding the molecular mechanisms underlying various diseases and for the development of new therapeutic strategies.

In Silico Studies

Recent studies have also employed in silico methods to evaluate the binding affinity and interaction profiles of this compound with target proteins, providing insights into its potential as a drug candidate .

Chemical Synthesis

Versatile Intermediate

The compound acts as an important intermediate in the synthesis of diverse organosulfur compounds through various chemical reactions. Its ability to undergo substitution reactions allows for the modification of functional groups, leading to the creation of novel derivatives with enhanced biological properties .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor. The chlorothiophene ring enhances the compound’s binding affinity and specificity towards its targets.

相似化合物的比较

Table 1: Structural and Physical Properties of Selected Thiophene Sulfonamides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Key Functional Groups |

|---|---|---|---|---|---|

| 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide | C₆H₅BrClNO₃S₂ | 318.6 | 177–181 | ≥99% | Bromoacetyl, Chloro, Sulfonamide |

| 3-Acetyl-5-chlorothiophene-2-sulfonamide | C₆H₅ClNO₃S₂ | 259.7 | Not reported | 97% | Acetyl, Chloro, Sulfonamide |

| 3-(2-Bromoacetyl)thiophene-2-sulfonamide | C₆H₅BrNO₃S₂ | 283.1 | Not reported | 95% | Bromoacetyl, Sulfonamide |

| 4-Bromo-5-chlorothiophene-2-sulfonyl chloride | C₄BrClS₂O₂ | 288.4 | Not reported | Not reported | Bromo, Chloro, Sulfonyl chloride |

Key Observations :

- Halogen Influence: The presence of both bromine and chlorine in this compound increases its molecular weight and reactivity compared to non-halogenated or mono-halogenated analogues. Bromine enhances electrophilicity, making it more reactive in substitution reactions .

- Sulfonamide vs. Sulfonyl Chloride : Unlike 4-bromo-5-chlorothiophene-2-sulfonyl chloride, the target compound’s sulfonamide group improves solubility in polar solvents and biological compatibility .

Table 2: Hazard Comparison

| Compound Name | Hazard Statements | Storage Conditions |

|---|---|---|

| This compound | H302 (harmful if swallowed), H314 (causes severe skin burns) | 2–8°C, inert atmosphere |

| 3-Acetyl-5-chlorothiophene-2-sulfonamide | Not reported | Room temperature |

| 5-Fluorothiophene-2-carbonitrile | Not reported | Room temperature |

Key Observations :

- The bromoacetyl group increases toxicity, necessitating stringent storage conditions (e.g., dark, inert atmosphere) compared to non-brominated analogues .

生物活性

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, with the CAS number 160982-11-6, is a sulfonamide derivative that exhibits significant biological activity. The compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₆H₅BrClNO₃S₂

- Molecular Weight : 318.60 g/mol

- Physical State : Solid

- Storage Conditions : Should be kept in a dark place under an inert atmosphere at 2-8°C.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets within biological systems. Similar compounds in the sulfonamide class have been documented to act as inhibitors of carbonic anhydrase, which plays a crucial role in regulating intraocular pressure and has implications in treating glaucoma .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, possess antimicrobial properties. A study evaluating various sulfonamide derivatives demonstrated that they exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar dilution methods, with some compounds showing promising results against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Other Sulfonamides | >100 | Escherichia coli, Klebsiella pneumoniae |

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has also been investigated. In assays measuring DPPH radical scavenging activity, several derivatives showed moderate antioxidant effects, highlighting the importance of structural modifications on their activity. The presence of specific substituents significantly influenced their efficacy .

Table 2: Antioxidant Activity (DPPH Assay)

| Compound | IC50 (mM) |

|---|---|

| This compound | TBD |

| Other Sulfonamides | 0.66 - 1.75 |

Case Studies and Research Findings

- Carbonic Anhydrase Inhibition : A notable study explored the use of thiophene sulfonamides as carbonic anhydrase inhibitors, demonstrating their potential to lower intraocular pressure effectively without significant systemic side effects .

- Synthesis and Evaluation : Another investigation synthesized a series of novel sulfonamide derivatives, including those related to this compound, assessing their biological activities through various assays. The results indicated that structural variations could enhance or diminish their effectiveness against microbial pathogens .

常见问题

Q. What synthetic routes are reported for 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, and how are key intermediates characterized?

- Methodological Answer : The compound is synthesized via sequential functionalization of the thiophene ring. A common approach involves sulfonylation of 5-chlorothiophene-2-sulfonyl chloride (CAS RN 166964-35-8) followed by bromoacetylation . The sulfonyl chloride intermediate is reacted with ammonia to form the sulfonamide, after which bromoacetyl groups are introduced via nucleophilic substitution or coupling reactions. Characterization relies on 1H/13C NMR (to confirm sulfonamide NH2 and bromoacetyl CH2Br), HPLC-MS (to verify purity and molecular ion peaks), and FT-IR (to identify sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹). Reaction progress is monitored by TLC with UV visualization .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) is essential to confirm the molecular formula (C₆H₅BrClNO₃S₂). Reverse-phase HPLC with UV detection at 254 nm is used to assess purity (>95% as per commercial standards) . For structural validation, 2D NMR (e.g., HSQC and HMBC) resolves ambiguities in aromatic thiophene proton assignments and confirms substituent positions. Differential scanning calorimetry (DSC) may detect polymorphic forms if crystallization conditions vary .

Advanced Research Questions

Q. How can researchers optimize the bromoacetylation step to minimize byproducts such as di-brominated derivatives?

- Methodological Answer : Byproduct formation is influenced by reaction stoichiometry and solvent polarity. Using a mild brominating agent (e.g., N-bromosuccinimide in DMF at 0–5°C) with controlled equivalents (1.1–1.3 eq.) reduces over-bromination. Kinetic monitoring via in situ Raman spectroscopy tracks bromoacetyl group incorporation and identifies intermediates. Solvents with low dielectric constants (e.g., dichloromethane) favor selective mono-substitution by reducing electrophilic reactivity .

Q. What strategies address contradictory NMR data reported for the thiophene ring protons in derivatives of this compound?

- Methodological Answer : Discrepancies in proton chemical shifts arise from solvent effects or substituent electronic interactions. Computational chemistry tools (e.g., DFT calculations with Gaussian 16) model the electron-withdrawing effects of the sulfonamide and bromoacetyl groups to predict δH values. Experimental validation using deuterated solvents (DMSO-d₆ vs. CDCl₃) isolates solvent-induced shifts. For ambiguous cases, NOESY experiments clarify spatial proximity of protons .

Q. How does the sulfonamide moiety influence the compound’s biological activity, and what in vitro assays are suitable for testing?

- Methodological Answer : The sulfonamide group enhances binding to metalloenzymes (e.g., carbonic anhydrase), as seen in related drugs like brinzolamide . For activity screening:

- Enzyme inhibition assays : Measure IC₅₀ against recombinant human carbonic anhydrase isoforms (CA-II, CA-IX) using a stopped-flow CO₂ hydration method.

- Cellular permeability : Use Caco-2 cell monolayers to assess logP and membrane diffusion.

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes to CA active sites .

Q. What computational methods predict the reactivity of the bromoacetyl group in nucleophilic substitution reactions?

- Methodological Answer : Fukui function analysis (via DFT) identifies the bromoacetyl carbon as the most electrophilic site (f⁻ > 0.3). Transition state modeling (IRC calculations) evaluates activation barriers for SN2 reactions with amines or thiols. Solvent effects are modeled using the SMD continuum solvation model . Experimental validation via kinetic studies (e.g., pseudo-first-order conditions with excess nucleophile) correlates computational predictions with observed rate constants .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound across studies?

- Methodological Answer : Variations in melting points (e.g., 129–130°C vs. 135°C) may stem from polymorphic forms or impurities. Hot-stage microscopy identifies polymorph transitions, while PXRD distinguishes crystalline phases. Recrystallization in different solvents (e.g., ethanol vs. ethyl acetate) isolates pure forms. Thermogravimetric analysis (TGA) rules out solvent/moisture retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。